5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride
Overview
Description
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic acid derivative, plays a crucial role in the Suzuki-Miyaura cross-coupling reaction . This reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond with electrophilic organic groups, while transmetalation involves the transfer of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound indirectly influences the biochemical pathways associated with these substances.
Pharmacokinetics
It’s worth noting that boronic acids and their derivatives are generally considered to be stable, readily prepared, and environmentally benign , which may influence their pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, impacting various molecular and cellular processes depending on the specific compounds synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid with pinacol in the presence of hydrochloric acid. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride is used in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- Pyridine-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride is unique due to its specific structure, which combines a pyridine ring with a methoxybenzyloxy group and a boronic ester. This unique combination enhances its reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4.ClH/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14;/h6-12H,13H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLRKWDOFMDJGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-39-8 | |
Record name | Pyridine, 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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